molecular formula C20H19BrN2O4 B5185956 4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid

4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid

Cat. No.: B5185956
M. Wt: 431.3 g/mol
InChI Key: RXGRXELXPVBJRT-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid is a complex organic compound with the molecular formula C20H19BrN2O4 . This compound is characterized by the presence of a bromobenzoyl group, a phenylprop-2-enoyl group, and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylprop-2-enoyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c21-16-10-5-4-9-15(16)19(26)23-17(13-14-7-2-1-3-8-14)20(27)22-12-6-11-18(24)25/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGRXELXPVBJRT-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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